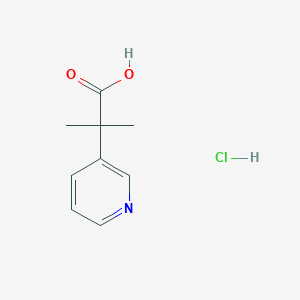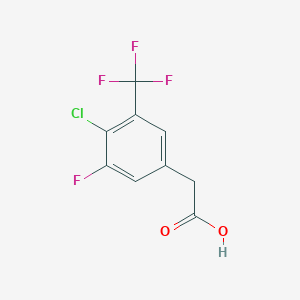
4-氯-3-氟-5-(三氟甲基)苯乙酸
描述
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 1431329-73-5 . It has a molecular weight of 256.58 . The IUPAC name for this compound is 2-(4-chloro-3-fluoro-5-(trifluoromethyl)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is 1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is a solid at ambient temperature .科学研究应用
在水介质中的氟烷基化
氟烷基化反应,包括涉及氟代苯乙酸的反应,在新药物和农药的开发中起着至关重要的作用。这些反应对将含氟功能基团引入目标分子至关重要,显著影响其物理、化学和生物性质。水介质氟烷基化已经成为一种环保的方法,为合成含氟化合物提供了绿色化学的视角。该方法强调使用水作为溶剂或反应物,旨在实现温和、高效和环保的合成过程(Hai‐Xia Song et al., 2018)。
荧光化学传感器
基于4-甲基-2,6-二甲酰基酚的化合物,可能与氟代苯乙酸有结构相关,已被用于开发荧光化学传感器。这些化学传感器可以检测各种分析物,包括金属离子、阴离子和中性分子,展示出高选择性和灵敏度。调节这些化学传感器的感应能力的能力为其在环境监测、生物医学诊断和分析化学中的潜在应用打开了可能(P. Roy, 2021)。
环境和健康影响
虽然本次调查的重点不包括药物使用、剂量和副作用,但值得注意的是,包括与4-氯-3-氟-5-(三氟甲基)苯乙酸相关的更广泛类别的氟化合物,是环境和健康影响研究的对象。关于长链全氟烷基羧酸(PFCAs)和全氟烷烷磺酸(PFSAs)的氟化替代品的研究已经凸显了对其环境持久性和潜在毒理效应的担忧。这些研究呼吁进一步调查,以了解氟化合物在环境中的影响以及对人类健康和生态系统的安全性(Zhanyun Wang et al., 2013)。
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it could play a role in the formation of carbon-carbon bonds .
生化分析
Biochemical Properties
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid and biomolecules are often mediated by non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, the compound could inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Changes in gene expression can also occur as a result of the compound’s interaction with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid may result in adaptive cellular responses, such as changes in gene expression or metabolic activity, to counteract its effects .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. High doses of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid may also result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid can influence its activity and function, as its interactions with biomolecules may be compartment-specific .
Subcellular Localization
The subcellular localization of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The activity and function of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid are often dependent on its localization within the cell, as its interactions with biomolecules can vary between different cellular compartments .
属性
IUPAC Name |
2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYRMONRFCVTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)
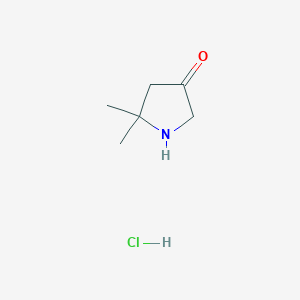
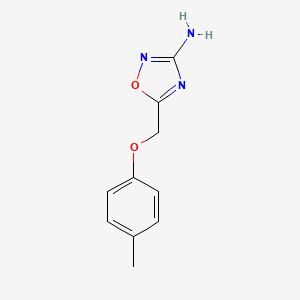
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)
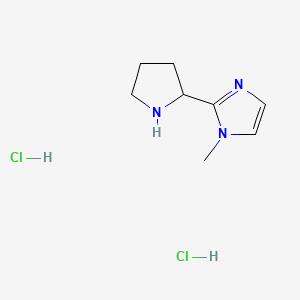
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
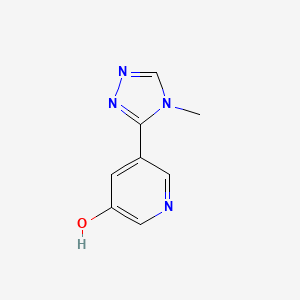
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
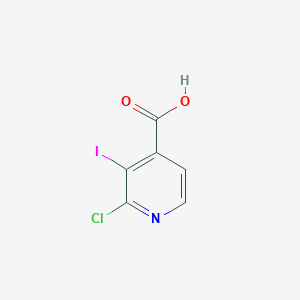

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)
